

Application Notes: High-Throughput Quantification of Digalactosyldiacylglycerol (**DGDG**) by Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DGDG

Cat. No.: B15577554

[Get Quote](#)

Introduction

Digalactosyldiacylglycerol (**DGDG**) is a major galactolipid component of photosynthetic membranes in plants, algae, and cyanobacteria, playing a crucial role in the structural integrity and function of thylakoids.^[1] Its abundance and fatty acid composition can vary significantly depending on the plant species, developmental stage, and environmental conditions.^[1] Accurate quantification of **DGDG** is therefore essential for research in plant physiology, stress biology, and biofuel development. This application note describes a robust and sensitive method for the quantification of **DGDG** species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience: This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of analytical chemistry and mass spectrometry.

Key Applications

- **Plant Physiology:** Studying the role of **DGDG** in photosynthesis and membrane stability.
- **Stress Biology:** Investigating changes in **DGDG** composition in response to abiotic and biotic stress.^{[1][2]}

- Biofuel Research: Assessing the lipid composition of algae and other potential biofuel feedstocks.
- Drug Discovery: Evaluating the impact of small molecules on lipid metabolism.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate different molecular species of **DGDG** based on their fatty acid composition. The separated lipids are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.

Quantification is achieved by multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each **DGDG** species.[\[3\]](#)

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for plant lipid extraction.[\[4\]](#)

Materials:

- Plant tissue (e.g., *Arabidopsis thaliana* leaves)
- Mortar and pestle, pre-chilled with liquid nitrogen
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge
- Glass vials

Procedure:

- Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a glass tube and add 4 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
- Add 1 mL of chloroform and vortex for 30 seconds.
- Add 1.8 mL of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifuge at 3,000 x g for 5 minutes to separate the phases.
- Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass vial.
- Dry the lipid extract under a stream of nitrogen gas.
- Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 200 µL of methanol:chloroform, 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., Nucleosil C18, 2.0 mm i.d.)[\[5\]](#)[\[6\]](#)
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

- Mobile Phase A: Acetonitrile/Methanol/Water (gradient)[\[5\]](#)[\[6\]](#)
- Mobile Phase B: Isopropanol with 0.1% formic acid and 10 mM ammonium formate
- Flow Rate: 0.2 mL/min

- Column Temperature: 40 °C
- Injection Volume: 5 µL

MS/MS Parameters:

- Ionization Mode: Positive ESI
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon
- Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions will depend on the **DGDG** species of interest. In positive ion mode, **DGDG** species are often detected as ammonium adducts ($[M+NH_4]^+$).^[7] Fragmentation in the collision cell typically results in the neutral loss of the digalactosyl headgroup.

DGDG Species (Fatty Acyls)	Precursor Ion (m/z)	Product Ion (m/z) - Neutral Loss
DGDG (16:0/18:3)	932.7	591.5 (Loss of Digalactose)
DGDG (18:2/18:3)	956.7	615.5 (Loss of Digalactose)
DGDG (18:3/18:3)	954.7	613.5 (Loss of Digalactose)

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation

Quantitative Data of DGDG Molecular Species

The following tables summarize the relative abundance of major **DGDG** molecular species in *Arabidopsis thaliana* wild-type and the *ssi2* mutant, as well as a comparison between 16:3 and 18:3 plants. Data is presented as a percentage of the total **DGDG** content.

Table 1: Relative Abundance of **DGDG** Molecular Species in *Arabidopsis thaliana* Wild-Type (WT) and *ssi2* Mutant.[3][8]

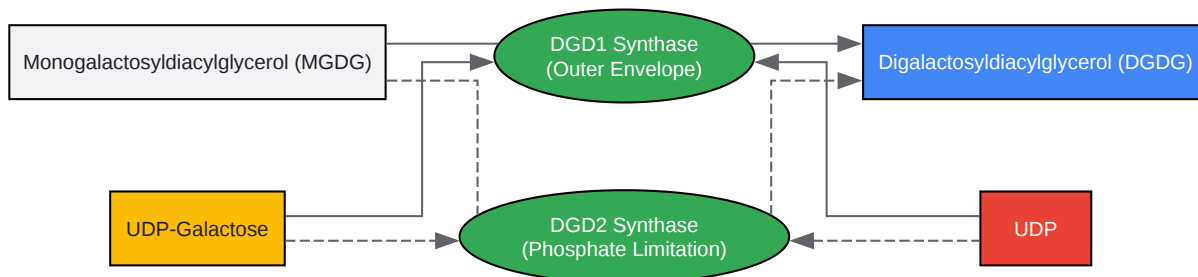
DGDG Molecular Species	Wild-Type (mol %)	ssi2 Mutant (mol %)
16:0/18:1	1.5	2.0
16:0/18:2	5.0	8.0
16:0/18:3	20.0	15.0
18:0/18:2	1.0	10.0
18:0/18:3	1.5	15.0
18:1/18:2	3.0	4.0
18:1/18:3	4.0	5.0
18:2/18:2	8.0	10.0
18:2/18:3	25.0	15.0
18:3/18:3	31.0	16.0

Table 2: Comparison of Major **DGDG** Molecular Species in 16:3 and 18:3 Plants.[3][9]

DGDG Molecular Species	Spinach (16:3 plant) (mol %)	<i>Arabidopsis thaliana</i> (16:3 plant) (mol %)	Leek (18:3 plant) (mol %)	Mint (18:3 plant) (mol %)
16:0/18:3	18	15	2	1
16:3/18:3	10	12	0	0
18:2/18:3	15	20	25	20
18:3/18:3	45	40	65	70

Visualizations

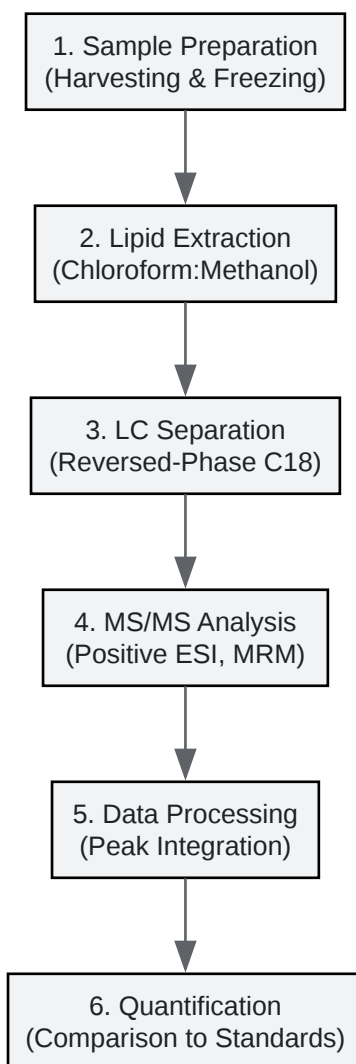
DGDG Biosynthesis Pathway



[Click to download full resolution via product page](#)

Caption: **DGDG** biosynthesis pathway in plants.

Experimental Workflow for DGDG Quantification



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **DGDG** quantification.

References

- 1. mdpi.com [mdpi.com]
- 2. LC-ESI-MS/MS Analysis of Sulfolipids and Galactolipids in Green and Red Lettuce (*Lactuca sativa* L.) as Influenced by Sulfur Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple reaction monitoring mass spectrometry is a powerful tool to study glycerolipid composition in plants with different level of desaturase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Alphabet of Galactolipids in *Arabidopsis thaliana* [frontiersin.org]

- 5. Analysis of plant galactolipids by reversed-phase high-performance liquid chromatography/mass spectrometry with accurate mass measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: High-Throughput Quantification of Digalactosyldiacylglycerol (DGDG) by Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577554#dgdg-quantification-using-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com